![molecular formula C7H13NO B12929407 (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12929407.png)
(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids. This compound is known for its unique structure and significant biological activities, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies:
Enantioselective Construction: Starting from an acyclic material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Desymmetrization Process: Starting from achiral tropinone derivatives, where the stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the principles of stereoselective synthesis and large-scale chemical manufacturing would apply, focusing on optimizing yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters. This interaction can modulate various physiological processes, including mood, cognition, and motor function .
類似化合物との比較
Similar Compounds
(1S,2S,5R)-8-Methyl-8-azabicyclo[3.2.1]octan-2-ol: This compound has a similar bicyclic structure but with a methyl group at the 8-position.
2-Azabicyclo[3.2.1]octane: This compound shares the core bicyclic structure but lacks the hydroxyl group at the 2-position.
Uniqueness
(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 2-position. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
(1S,5R)-8-azabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7?/m1/s1 |
InChIキー |
AOYUQKRGAQMSJV-JEAXJGTLSA-N |
異性体SMILES |
C1C[C@H]2C(CC[C@@H]1N2)O |
正規SMILES |
C1CC2C(CCC1N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl {6-[(thiophen-3-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929331.png)
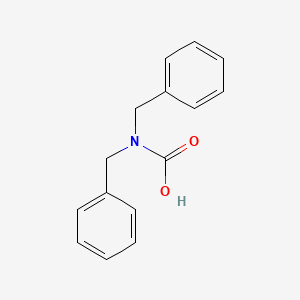
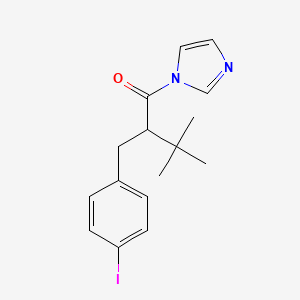
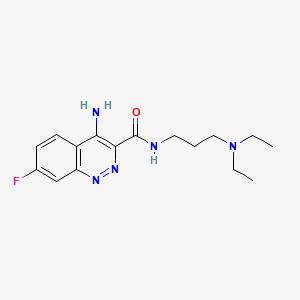




![[6-(Butylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12929393.png)

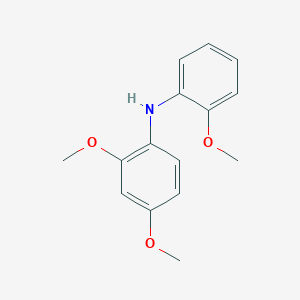
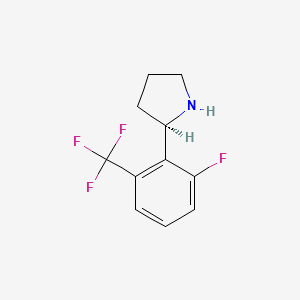

![2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine](/img/structure/B12929413.png)
